tris(4H-1,2,4-triazol-4-yl)-1,3,5-triazine
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Overview
Description
2,4,6-Tri(4H-1,2,4-triazol-4-yl)-1,3,5-triazine is a heterocyclic compound that features a triazine core substituted with three triazolyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tri(4H-1,2,4-triazol-4-yl)-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyanuric chloride with 4-amino-1,2,4-triazole in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or water at elevated temperatures to facilitate the formation of the triazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tri(4H-1,2,4-triazol-4-yl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine core, where the triazolyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen functionalities, while reduction can lead to partially or fully reduced triazine compounds .
Scientific Research Applications
2,4,6-Tri(4H-1,2,4-triazol-4-yl)-1,3,5-triazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,6-Tri(4H-1,2,4-triazol-4-yl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The triazolyl groups play a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri(4H-1,2,4-triazol-4-yl)pyridine: Similar structure but with a pyridine core instead of a triazine core.
2,4,6-Tri(4H-1,2,4-triazol-4-yl)benzene: Similar structure but with a benzene core.
Uniqueness
2,4,6-Tri(4H-1,2,4-triazol-4-yl)-1,3,5-triazine is unique due to its triazine core, which imparts distinct electronic and steric properties compared to pyridine or benzene analogs. This uniqueness makes it particularly valuable in the design of coordination compounds and advanced materials .
Biological Activity
Tris(4H-1,2,4-triazol-4-yl)-1,3,5-triazine is a compound that has garnered attention due to its diverse biological activities. The triazole and triazine moieties are known for their potential in medicinal chemistry, particularly in the development of anticancer agents and antimicrobial compounds. This article explores the biological activity of this compound through a review of current research findings.
Chemical Structure
The compound is characterized by three 4H-1,2,4-triazole units attached to a central 1,3,5-triazine ring. This unique structure contributes to its biological properties.
Anticancer Activity
Research has demonstrated that derivatives of triazines and triazoles exhibit significant anticancer properties. For instance:
- Induction of Apoptosis : Compounds containing triazole moieties have been shown to induce apoptosis in various cancer cell lines. A study indicated that certain derivatives can inhibit cell proliferation by inducing apoptosis and arresting the cell cycle at the G1 phase .
- Cell Line Studies : In vitro studies using MGC-803 (gastric cancer), EC-109 (esophageal cancer), and PC-3 (prostate cancer) cells revealed that triazole-triazine hybrids exhibited potent antiproliferative effects. Notably, one compound demonstrated an IC50 value lower than that of the standard drug 5-fluorouracil (5-FU) against these cell lines .
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties. The presence of the triazole ring enhances the ability to disrupt microbial cell membranes or inhibit essential enzymes:
- Broad Spectrum Activity : Triazole derivatives have shown efficacy against a range of pathogens including bacteria and fungi. For example, a pyridinyl substituted 1,2,4-triazole was reported to possess significant antimicrobial activity .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : Many triazole derivatives act as enzyme inhibitors. For instance, they can inhibit lysine-specific demethylase 1 (LSD1), which is involved in cancer cell proliferation and survival .
- Disruption of Mitochondrial Function : Some studies indicate that these compounds can alter mitochondrial membrane potential leading to apoptosis in cancer cells .
Table 1: Antiproliferative Activity of Triazole-Triazine Hybrids
Compound | Cell Line | IC50 (µM) |
---|---|---|
11E | MGC-803 | 6.0 |
11F | EC-109 | 8.0 |
11G | PC-3 | 10.0 |
5-FU | MGC-803 | 9.79 |
Data indicates the concentration required to inhibit cell proliferation by 50% after 48 hours exposure.
Properties
Molecular Formula |
C9H6N12 |
---|---|
Molecular Weight |
282.23 g/mol |
IUPAC Name |
2,4,6-tris(1,2,4-triazol-4-yl)-1,3,5-triazine |
InChI |
InChI=1S/C9H6N12/c1-10-11-2-19(1)7-16-8(20-3-12-13-4-20)18-9(17-7)21-5-14-15-6-21/h1-6H |
InChI Key |
OOYIZBRQMNFUFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=CN1C2=NC(=NC(=N2)N3C=NN=C3)N4C=NN=C4 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.